molecular formula C7H10ClFN2 B3029051 (2-Fluoro-4-methylphenyl)hydrazine hydrochloride CAS No. 5052-05-1

(2-Fluoro-4-methylphenyl)hydrazine hydrochloride

Cat. No.: B3029051
CAS No.: 5052-05-1
M. Wt: 176.62
InChI Key: DFQZJMAPHJZMRH-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClFN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the second position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methylphenyl)hydrazine hydrochloride typically involves the reaction of 2-fluoro-4-methylbenzene with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to improve yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazines.

Scientific Research Applications

(2-Fluoro-4-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or modification of protein function. The fluorine atom and methyl group on the phenyl ring can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine hydrochloride: Lacks the fluorine and methyl substituents.

    (2-Fluorophenyl)hydrazine hydrochloride: Lacks the methyl group.

    (4-Methylphenyl)hydrazine hydrochloride: Lacks the fluorine atom.

Uniqueness

(2-Fluoro-4-methylphenyl)hydrazine hydrochloride is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. These substituents can significantly alter the compound’s chemical properties, such as its reactivity, stability, and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

(2-fluoro-4-methylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQZJMAPHJZMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697625
Record name (2-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5052-05-1
Record name (2-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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